4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Description

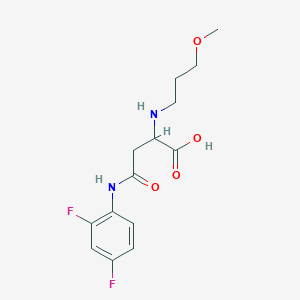

4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a substituted oxobutanoic acid derivative characterized by a 2,4-difluorophenylamino group at the 4-position and a 3-methoxypropylamino group at the 2-position. Its structure combines fluorinated aromatic and alkoxyalkyl substituents, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological activity.

Properties

IUPAC Name |

4-(2,4-difluoroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O4/c1-22-6-2-5-17-12(14(20)21)8-13(19)18-11-4-3-9(15)7-10(11)16/h3-4,7,12,17H,2,5-6,8H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSVIUXOSWDSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl and methoxypropyl derivatives. One common synthetic route includes the following steps:

Nitration: : The starting material, 2,4-difluorobenzene, undergoes nitration to introduce a nitro group, forming 2,4-difluoronitrobenzene.

Reduction: : The nitro group is then reduced to an amine group, resulting in 2,4-difluoroaniline.

Amination: : The 2,4-difluoroaniline is reacted with 3-methoxypropylamine to form the intermediate compound.

Oxidation: : The intermediate compound undergoes oxidation to introduce the oxo group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The oxo group in the compound can be further oxidized to form carboxylic acids.

Reduction: : The nitro group in the intermediate stages can be reduced to an amine group.

Substitution: : The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

Substitution: : Nucleophiles like hydroxide (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Carboxylic acids are the major products formed from oxidation reactions.

Reduction: : Amines are the primary products of reduction reactions.

Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : It can be used as a building block for synthesizing more complex molecules.

Biology: : The compound may serve as a probe or inhibitor in biological studies.

Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance binding affinity to certain receptors, while the methoxypropyl group may modulate the compound's solubility and bioavailability. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Gaps

- Structural Insights : IR and NMR data for related compounds (e.g., νC=O at ~1663–1682 cm⁻¹, νNH at ~3150–3414 cm⁻¹) confirm the importance of spectroscopic validation for tautomerism and functional group integrity .

- Unanswered Questions: No direct data on the target compound’s stability, toxicity, or bioactivity are available in the provided evidence.

Biological Activity

4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a difluorophenyl group and a methoxypropyl amino moiety, which are critical for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit potent antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, analogs of this compound have been shown to inhibit the PI3K/mTOR pathway, which is crucial for tumor growth and survival .

Case Study:

A study synthesized a series of sulfonamide derivatives similar to our compound and evaluated their effects on cancer cell lines. The most potent inhibitors demonstrated IC50 values in the nanomolar range, suggesting strong anti-proliferative effects .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 10 | PI3K |

| Compound B | 25 | mTOR |

| This compound | TBD | TBD |

Neuroprotective Effects

Inhibitors targeting β-secretase (BACE1) are being explored for Alzheimer's disease treatment. Compounds structurally related to this compound have been shown to exhibit neuroprotective properties by modulating amyloid-beta production .

Research Findings:

A co-crystal structure analysis revealed that these compounds interact with BACE1, leading to reduced amyloid plaque formation in vitro. The binding affinity was significantly enhanced by the introduction of difluorophenyl groups .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit enzyme activities critical for cancer cell survival.

- Modulation of Signaling Pathways: The compound appears to affect pathways such as PI3K/Akt/mTOR, leading to altered cell cycle progression and apoptosis .

- Neuroprotective Mechanisms: By inhibiting BACE1, the compound may reduce the production of neurotoxic amyloid-beta peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.